molecular formula C28H38Cl2N4O B13749473 1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride CAS No. 28027-99-8

1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride

Cat. No.: B13749473
CAS No.: 28027-99-8
M. Wt: 517.5 g/mol
InChI Key: QKCHGFSKOPWXKS-UHFFFAOYSA-N
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Description

1-(3-benzobbenzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride is a complex organic compound with a molecular formula of C25H34Cl2N4O This compound is known for its unique structure, which includes a benzazepine core linked to a piperidine moiety

Preparation Methods

The synthesis of 1-(3-benzobbenzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride involves several steps. One common method includes the following steps:

Chemical Reactions Analysis

1-(3-benzobbenzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride undergoes several types of chemical reactions:

    Oxidation: This compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, with reagents such as alkyl halides or acyl chlorides.

Mechanism of Action

The mechanism of action of 1-(3-benzobbenzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride involves its interaction with specific molecular targets and pathways. It is known to interact with γ-aminobutyric acid A (GABAA) receptors, leading to a decrease in brain serotonin concentrations . This interaction modulates the activity of neurotransmitters, resulting in its potential anxiolytic effects.

Comparison with Similar Compounds

1-(3-benzobbenzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride can be compared with other similar compounds:

  • 1-(3-benzo bbenzazepin-11-ylpropyl)-4-phenylpiperidin-4-ol;hydrochloride : This compound has a similar benzazepine core but differs in its piperidine moiety .
  • 11-(3-Benzo bbenzazepin-11-ylpropyl)benzobbenzazepine : This compound also contains a benzazepine core but has different substituents.

These comparisons highlight the uniqueness of 1-(3-benzob

Properties

CAS No.

28027-99-8

Molecular Formula

C28H38Cl2N4O

Molecular Weight

517.5 g/mol

IUPAC Name

1-(3-benzo[b][1]benzazepin-11-ylpropyl)-4-piperidin-1-ium-1-ylpiperidin-1-ium-4-carboxamide;dichloride

InChI

InChI=1S/C28H36N4O.2ClH/c29-27(33)28(31-18-6-1-7-19-31)15-21-30(22-16-28)17-8-20-32-25-11-4-2-9-23(25)13-14-24-10-3-5-12-26(24)32;;/h2-5,9-14H,1,6-8,15-22H2,(H2,29,33);2*1H

InChI Key

QKCHGFSKOPWXKS-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH+](CC1)C2(CC[NH+](CC2)CCCN3C4=CC=CC=C4C=CC5=CC=CC=C53)C(=O)N.[Cl-].[Cl-]

Origin of Product

United States

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